3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a methoxyanilino group, and a phenyl group attached to a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-phenylpyrrole-2,5-dione with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as phosphorus oxychloride . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-4-(3-meth
Properties
CAS No. |
303034-08-4 |
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Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7g/mol |
IUPAC Name |
3-chloro-4-(3-methoxyanilino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-13-9-5-6-11(10-13)19-15-14(18)16(21)20(17(15)22)12-7-3-2-4-8-12/h2-10,19H,1H3 |
InChI Key |
FPVSQQRSIPGGQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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